molecular formula C9H5F6NS B3418043 2,5-Bis-trifluoromethylthiobenzamide CAS No. 1186194-57-9

2,5-Bis-trifluoromethylthiobenzamide

Cat. No.: B3418043
CAS No.: 1186194-57-9
M. Wt: 273.20 g/mol
InChI Key: RUDIKJLKHXLNKO-UHFFFAOYSA-N
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Description

2,5-Bis-trifluoromethylthiobenzamide is a chemical compound with the molecular formula C9H5F6NS and a molecular weight of 273.2 g/mol It is known for its unique structure, which includes two trifluoromethyl groups attached to a benzamide core

Preparation Methods

The synthesis of 2,5-Bis-trifluoromethylthiobenzamide typically involves the introduction of trifluoromethyl groups into a benzamide structure. One common method involves the reaction of 2,5-dichlorobenzamide with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution of chlorine atoms with trifluoromethylthiol groups .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2,5-Bis-trifluoromethylthiobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2,5-Bis-trifluoromethylthiobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes. It may serve as a lead compound in drug discovery efforts.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2,5-Bis-trifluoromethylthiobenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets involved are still under investigation, but its unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

2,5-Bis-trifluoromethylthiobenzamide can be compared with other trifluoromethyl-substituted benzamides, such as:

  • 2,4-Bis-trifluoromethylthiobenzamide
  • 3,5-Bis-trifluoromethylthiobenzamide
  • 2,6-Bis-trifluoromethylthiobenzamide

These compounds share similar structural features but differ in the positions of the trifluoromethyl groups. The unique positioning of the trifluoromethyl groups in this compound contributes to its distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other trifluoromethyl-substituted benzamides may not be as effective .

Properties

IUPAC Name

2,5-bis(trifluoromethyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NS/c10-8(11,12)4-1-2-6(9(13,14)15)5(3-4)7(16)17/h1-3H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDIKJLKHXLNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=S)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186194-57-9
Record name 2,5-BIS-TRIFLUOROMETHYLTHIOBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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